molecular formula C9H12ClNO2 B2808555 Methyl 3-amino-2-methylbenzoate hydrochloride CAS No. 18583-89-6; 383677-37-0

Methyl 3-amino-2-methylbenzoate hydrochloride

Cat. No. B2808555
Key on ui cas rn: 18583-89-6; 383677-37-0
M. Wt: 201.65
InChI Key: BWUOORRNWXAHDX-UHFFFAOYSA-N
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Patent
US04737185

Procedure details

To a stirred suspension of 185.6 g of stannous chloride dihydrate in concentrated hydrochloric acid (450 ml) at 15° was added 48.8 g of 2-methyl-3-nitrobenzoic acid, methyl ester. The temperature of the reaction mixture rose steadily to 63° before a cooling bath was applied. After the addition was complete, the solution was stirred at 40° to room temperature for 1.5 hours. The desired product was obtained by filtration of the reaction mixture at 7°, washing with ethyl acetate and n-butyl chloride, and drying. The yield of 3-amino-2-methylbenzoic acid, methyl ester, hydrochloride m.p. 220°-228°(dec.), was 60.8 g as a white solid.
[Compound]
Name
stannous chloride dihydrate
Quantity
185.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[ClH:15]>>[ClH:15].[NH2:12][C:11]1[C:2]([CH3:1])=[C:3]([CH:8]=[CH:9][CH:10]=1)[C:4]([O:6][CH3:7])=[O:5] |f:2.3|

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
185.6 g
Type
reactant
Smiles
Name
Quantity
450 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
48.8 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred at 40° to room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The temperature of the reaction mixture rose steadily to 63° before a cooling bath
ADDITION
Type
ADDITION
Details
After the addition

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.NC=1C(=C(C(=O)OC)C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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